![molecular formula C14H13N3O5 B3045783 4-(2,4-Dinitronaphthalen-1-yl)morpholine CAS No. 113748-36-0](/img/structure/B3045783.png)
4-(2,4-Dinitronaphthalen-1-yl)morpholine
Overview
Description
“4-(2,4-Dinitronaphthalen-1-yl)morpholine” is a chemical compound that is utilized in scientific research. It has a chemical formula of C₁₄H₁₃N₃O₅ . This unique material holds immense potential in various applications due to its exceptional properties and reactivity.
Synthesis Analysis
The synthesis of morpholines has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis
The molecular structure of morpholine derivatives has been studied extensively . The morpholine molecule is known to exist as a chair form with the N–H bond arranged in axial and equatorial conformations in the liquid . Extensive studies of the conformation of neutral morpholine have been previously carried out .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals . The methods of their synthesis published prior to February 2013 were covered in comprehensive reviews . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Scientific Research Applications
Catalysis and Nanoparticles
Background: 4-(2,4-Dinitronaphthalen-1-yl)morpholine, also known as DNPM, is a fascinating compound due to its unique combination of nitro groups and a morpholine ring. Researchers have explored its applications in catalysis and nanotechnology.
Application: Novel Magnetic Nanoparticles as Catalysts:- Description : A new heterogeneous nanomagnetic catalyst bearing morpholine tags was synthesized and characterized . The formation of this nanomagnetic catalyst was confirmed through various methods, including FT-IR spectroscopy, EDX spectroscopy, XRD analysis, SEM, TEM, TG/DTG, and VSM.
Drug Discovery and Neurodegenerative Diseases
Background: Neurodegenerative diseases like Parkinson’s disease (PD) remain challenging due to unclear underlying mechanisms. Recent studies have identified potential therapeutic targets.
Application: LRRK2 Inhibition:- Significance : Understanding the role of DNPM in modulating LRRK2 activity may lead to novel drug candidates for PD treatment .
Medicinal Chemistry and Drug Design
Background: Morpholine derivatives have been investigated for various pharmacological activities.
Application: Anticancer Agents:Safety and Hazards
Morpholine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, and it is harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also suspected of damaging fertility or the unborn child .
properties
IUPAC Name |
4-(2,4-dinitronaphthalen-1-yl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c18-16(19)12-9-13(17(20)21)14(15-5-7-22-8-6-15)11-4-2-1-3-10(11)12/h1-4,9H,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBFGXIHNRNKKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389363 | |
Record name | 4-(2,4-dinitronaphthalen-1-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dinitronaphthalen-1-yl)morpholine | |
CAS RN |
113748-36-0 | |
Record name | 4-(2,4-dinitronaphthalen-1-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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